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molecular formula C19H23ClN2O2 B035427 Traboxopine CAS No. 103624-59-5

Traboxopine

Cat. No. B035427
M. Wt: 346.8 g/mol
InChI Key: SQODSURYUNVIBL-UHFFFAOYSA-N
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Patent
US04906622

Procedure details

To a stirred mixture of 19.0 g (0.038 moles) of (-)-2-chloro-12-(3-dimethylamino-2-methylpropyl)-12H-dibenzo[d,g][1,3,6]dioxazocine L(+)-tartrate, 100 cm3 of water and 100 cm3 of dichloromethane 25 percent aqueous ammonia is added until a pH value of 10. The mixture is stirred for further 30 minutes, the organic phase is separated and the solvent is removed under reduced pressure. The viscous residue is dissolved in 28 cm3 of isopropanol, cooled to 0° C. and the crystals are filtered. 11.1 g 84.0% of the title compound are obtained, m.p.: 92°-95° C.
Name
(-)-2-chloro-12-(3-dimethylamino-2-methylpropyl)-12H-dibenzo[d,g][1,3,6]dioxazocine L(+)-tartrate
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C([C@@H]([C@H](C(O)=O)O)O)(O)=O.[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[O:16][CH2:17][O:18][C:19]3[CH:32]=[CH:31][CH:30]=[CH:29][C:20]=3[N:21]([CH2:22][CH:23]([CH3:28])[CH2:24][N:25]([CH3:27])[CH3:26])[C:14]=2[CH:13]=1.O>ClCCl>[Cl:11][C:12]1[CH:34]=[CH:33][C:15]2[O:16][CH2:17][O:18][C:19]3[CH:32]=[CH:31][CH:30]=[CH:29][C:20]=3[N:21]([CH2:22][CH:23]([CH3:28])[CH2:24][N:25]([CH3:27])[CH3:26])[C:14]=2[CH:13]=1 |f:0.1|

Inputs

Step One
Name
(-)-2-chloro-12-(3-dimethylamino-2-methylpropyl)-12H-dibenzo[d,g][1,3,6]dioxazocine L(+)-tartrate
Quantity
19 g
Type
reactant
Smiles
C(=O)(O)[C@H](O)[C@@H](O)C(=O)O.ClC1=CC2=C(OCOC3=C(N2CC(CN(C)C)C)C=CC=C3)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until a pH value of 10
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The viscous residue is dissolved in 28 cm3 of isopropanol
FILTRATION
Type
FILTRATION
Details
the crystals are filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(OCOC3=C(N2CC(CN(C)C)C)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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